molecular formula C9H12N2O B8817035 2-(Dimethylamino)benzamide CAS No. 56042-77-4

2-(Dimethylamino)benzamide

Cat. No.: B8817035
CAS No.: 56042-77-4
M. Wt: 164.20 g/mol
InChI Key: KTAOWCOLDQWGHV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzamide (CAS: 6526-66-5), also known as N,N-dimethyl-2-aminobenzamide, is a benzamide derivative with a dimethylamino (-N(CH₃)₂) substituent at the ortho position of the benzene ring (Figure 1). Its molecular formula is C₉H₁₂N₂O, and it is characterized by a planar benzamide core with electron-donating dimethylamino groups, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

56042-77-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(dimethylamino)benzamide

InChI

InChI=1S/C9H12N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

KTAOWCOLDQWGHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

2-Acetamidobenzamide
  • Structure: Features an acetamide (-NHCOCH₃) group at the 2-position instead of dimethylamino.
  • Properties: Reduced basicity compared to 2-(dimethylamino)benzamide due to the absence of a tertiary amine. This lowers solubility in polar solvents but enhances stability in acidic conditions.
  • Applications : Primarily used in crystallography studies and as a model compound for hydrogen-bonded networks .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
  • Structure: Incorporates a bulky anthraquinone moiety and a methyl group at the 2-position.
  • Properties: The extended aromatic system increases lipophilicity, making it suitable for metal-catalyzed C-H bond functionalization reactions. The methyl group sterically hinders certain interactions compared to the dimethylamino group in this compound .
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
  • Structure: A complex derivative with chlorine substituents, a cyclohexyl-dimethylamino group, and an isopropyl chain.
  • Properties: Enhanced receptor binding affinity due to halogenation and conformational rigidity. The dimethylamino group here acts as a hydrogen bond acceptor, similar to this compound, but the chloro substituents confer higher metabolic stability .

Pharmacologically Active Analogues

Nitazoxanide
  • Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Properties: The nitro-thiazole group confers antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR). Unlike this compound, its efficacy relies on redox-active nitro groups rather than amine-mediated interactions .
  • Applications : FDA-approved for treating Cryptosporidium and Giardia infections.
N-(Benzimidazol-1-yl methyl)-benzamide Derivatives
  • Structure : Benzimidazole rings linked via methylene to the benzamide core.
  • Properties: Compounds like 3a (2-chloromethyl-substituted) exhibit potent anti-inflammatory and analgesic activity (IC₅₀ < 100 µM) due to dual inhibition of COX-2 and cytokine pathways. The dimethylamino group in this compound is absent here, reducing basicity but enhancing aromatic stacking .

Application-Specific Comparisons

Compound Key Substituents Biological/Industrial Application Key Data
This compound -N(CH₃)₂ at C2 Organic synthesis, kinase inhibition LogP: 1.2; pKa: 8.3
Nitazoxanide -NO₂-thiazole, -OAc Antiparasitic EC₅₀ (Cryptosporidium): 0.5 µg/mL
N-(Anthraquinone)-benzamide Anthraquinone, -CH₃ C-H bond functionalization catalysts Turnover frequency: 120 h⁻¹
2-Acetamidobenzamide -NHCOCH₃ Crystallography models Hydrogen bond length: 2.89 Å

Key Findings and Implications

Electronic Effects: The dimethylamino group in this compound enhances solubility in polar solvents (e.g., logP = 1.2) compared to methyl or acetamide substituents, which are more lipophilic.

Biological Activity: Nitazoxanide’s nitro-thiazole group is critical for antiparasitic action, whereas this compound’s amine group may favor kinase or receptor binding.

Synthetic Utility: Bulky substituents (e.g., anthraquinone) limit reactivity in small-molecule synthesis but enable applications in catalysis .

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